Iristectorigenin B Iristectorigenin B Iristectorigenin B is a natural product found in Belamcanda, Monopteryx inpae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 86849-77-6
VCID: VC0191562
InChI: InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Molecular Formula: C17H14O7
Molecular Weight: 330.29

Iristectorigenin B

CAS No.: 86849-77-6

Cat. No.: VC0191562

Molecular Formula: C17H14O7

Molecular Weight: 330.29

* For research use only. Not for human or veterinary use.

Iristectorigenin B - 86849-77-6

CAS No. 86849-77-6
Molecular Formula C17H14O7
Molecular Weight 330.29
IUPAC Name 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
SMILES COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O

Chemical Identity and Structure

Iristectorigenin B (also known as Iristectrigenin B) is a natural isoflavone with the chemical formula C₁₇H₁₄O₇ and a molecular weight of 330.29 g/mol . It is identified by the CAS number 86849-77-6 and is structurally characterized as 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one according to IUPAC nomenclature . The compound features a distinctive pattern of hydroxyl and methoxy groups that contribute to its biological activity, specifically containing hydroxyl groups at positions 5, 7, and 3', with methoxy groups at positions 6 and 4' .

PropertyValue
Chemical FormulaC₁₇H₁₄O₇
Molecular Weight330.29 g/mol
CAS Number86849-77-6
Alternative NamesIristectrigenin B, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one, 3',5,7-Trihydroxy-4',6-dimethoxyisoflavone
SolubilityDMSO: 125 mg/mL (378.46 mM), requires ultrasonic treatment
Storage Conditions4°C, sealed storage, away from moisture

These physical and chemical properties provide important insights into the compound's behavior in various experimental and pharmacological contexts, informing both research methodologies and potential therapeutic applications.

Natural Sources and Occurrence

Iristectorigenin B has been primarily isolated from plant species within the Iris genus and from Belamcanda chinensis (now reclassified as Iris domestica) . Belamcanda chinensis, commonly known as blackberry lily or leopard lily, has historical significance in traditional Chinese medicine for treating various inflammatory and infectious conditions .

Within the plant kingdom, Iristectorigenin B occurs in both free and glycosylated forms. The literature documents the presence of "iristectorigenin B 7-O-diglucoside" among the flavonoids isolated from various Iris species . This natural distribution suggests evolutionary adaptations that may relate to the compound's biological functions within these plant species.

The extraction and isolation of Iristectorigenin B typically involve sophisticated chromatographic techniques following initial organic solvent extraction from plant materials. The rhizomes of Iris species represent particularly rich sources of this compound, highlighting the importance of proper plant part selection for optimal yield.

Effects on Cholesterol Homeostasis

The impact of Iristectorigenin B on cholesterol homeostasis represents one of its most promising biological activities. Through its dual agonist activity on LXR receptors, this compound promotes several key processes that facilitate cholesterol removal from cells.

The upregulation of ABCA1 and ABCG1 transporters in macrophages is particularly significant for cardiovascular health implications. These transporters facilitate cholesterol efflux to high-density lipoprotein (HDL) particles, which transport excess cholesterol to the liver for excretion – a process known as reverse cholesterol transport .

TargetFunctionEffect of Iristectorigenin B
LXR-αNuclear receptor regulating lipid metabolismStimulated transcriptional activity
LXR-βNuclear receptor regulating lipid metabolismStimulated transcriptional activity
ABCA1ATP-binding cassette transporter for cholesterol effluxIncreased expression
ABCG1ATP-binding cassette transporter for cholesterol effluxIncreased expression
SREBP-1cTranscription factor for lipogenesisNo induction
Fatty acid synthaseEnzyme in fatty acid synthesisNo induction
Stearoyl-CoA desaturase-1Enzyme in fatty acid modificationNo induction

This selective modulation pattern suggests that Iristectorigenin B may promote beneficial effects on cholesterol metabolism without the unwanted side effects of hepatic steatosis and hypertriglyceridemia that often limit the therapeutic use of synthetic LXR agonists.

Comparative Advantages Over Synthetic LXR Modulators

The distinctive profile of Iristectorigenin B offers several advantages when compared to synthetic LXR agonists currently under investigation:

  • Selective gene activation that favors cholesterol efflux pathways without triggering lipogenesis

  • Natural origin, which may confer better tolerance and reduced toxicity

  • Potential for fewer adverse effects due to its targeted mechanism

  • Dual activation of both LXR isoforms, potentially providing broader therapeutic effects

These comparative advantages position Iristectorigenin B as a promising candidate for further development as a therapeutic agent for conditions involving dysregulated cholesterol metabolism, particularly atherosclerosis and cardiovascular diseases.

Structural Relationships with Other Flavonoids

Iristectorigenin B belongs to a broader family of isoflavones found in various plant species. Several related compounds share structural similarities and may exhibit comparable biological activities.

Compounds structurally related to Iristectorigenin B include Tectorigenin, Irigenin, and Irisolidone, which are also found in Iris species . These compounds share the basic isoflavone structure but differ in their specific substitution patterns, which influences their biological activities and receptor interactions.

Understanding these structural relationships provides valuable insights for structure-activity relationship studies and may guide the development of semi-synthetic derivatives with enhanced pharmacological properties.

Future Research Directions

Despite the promising findings regarding Iristectorigenin B, several critical areas require further investigation:

  • Comprehensive pharmacokinetic and pharmacodynamic studies to understand absorption, distribution, metabolism, and excretion profiles

  • Detailed structure-activity relationship analyses to identify the specific structural features responsible for selective LXR modulation

  • In vivo efficacy and safety studies using relevant animal models of atherosclerosis and metabolic disorders

  • Investigation of potential synergistic effects when combined with other therapeutic agents

  • Development of improved extraction and purification methods to enhance yield and purity from natural sources

These research directions will help establish the full potential of Iristectorigenin B as a therapeutic agent and provide crucial data for potential clinical development.

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